molecular formula C21H22IP B032370 Isopropyltriphenylphosphonium iodide CAS No. 24470-78-8

Isopropyltriphenylphosphonium iodide

Cat. No.: B032370
CAS No.: 24470-78-8
M. Wt: 432.3 g/mol
InChI Key: HHBXWXJLQYJJBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyltriphenylphosphonium iodide is a highly valuable phosphonium salt extensively employed in organic synthesis as a Wittig reagent. Its primary research application lies in the facile conversion of carbonyl compounds, particularly ketones and aldehydes, into alkenes via the Wittig reaction. The mechanism involves the deprotonation of this reagent by a strong base, such as n-butyllithium, to generate an isopropylidene triphenylphosphorane ylide. This stabilized ylide then reacts with a carbonyl substrate, forming a betaine intermediate that subsequently collapses to produce an alkene (specifically, a disubstituted alkene with the isopropyl group) and triphenylphosphine oxide. The isopropyl group confers specific steric and electronic properties to the resulting alkene, making this reagent crucial for synthesizing various olefins, fine chemicals, and complex molecular architectures in materials science and pharmaceutical research. It is an indispensable tool for constructing carbon-carbon double bonds with predictable stereochemistry and is particularly useful in the synthesis of natural products and novel organic compounds where the introduction of an isopropyl-substituted alkene moiety is required. Researchers value this compound for its reliability and the well-defined reaction pathway it enables.

Properties

IUPAC Name

triphenyl(propan-2-yl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBXWXJLQYJJBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947368
Record name Triphenyl(propan-2-yl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24470-78-8
Record name Isopropyltriphenylphosphonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24470-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyltriphenylphosphonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24470-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triphenyl(propan-2-yl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyltriphenylphosphonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isopropyltriphenylphosphonium iodide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY7N4HF6BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Quaternization Reaction

The primary laboratory method involves the quaternization of triphenylphosphine (PPh₃) with isopropyl iodide (C₃H₇I). The reaction proceeds via nucleophilic substitution, where the lone pair on phosphorus attacks the electrophilic carbon of isopropyl iodide, forming the phosphonium cation and iodide counterion:

PPh3+C3H7I[C3H7PPh3]+I\text{PPh}3 + \text{C}3\text{H}7\text{I} \rightarrow [\text{C}3\text{H}7\text{PPh}3]^+\text{I}^-

Key Conditions :

  • Solvent : Anhydrous acetonitrile or dichloromethane.

  • Temperature : Reflux (82°C for acetonitrile, 40°C for dichloromethane).

  • Atmosphere : Inert nitrogen or argon to prevent oxidation.

  • Reaction Time : 12–24 hours for complete conversion.

Yield Optimization :

  • Excess isopropyl iodide (1.2–1.5 equiv) improves yields to 85–90%.

  • Moisture exclusion is critical, as water hydrolyzes intermediates.

Solvent and Catalytic Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like acetonitrile enhance ion pair separation, accelerating the reaction. Nonpolar solvents (e.g., toluene) result in slower kinetics but higher selectivity. Catalysts are generally unnecessary, though trace iodide salts (e.g., NaI) may stabilize intermediates.

Purification Techniques

Crude product purification involves:

  • Recrystallization : From hot methanol or ethanol, yielding 70–80% recovery.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for high-purity (>98%) material.

  • Drying : Vacuum desiccation (40°C, 24 h) to remove residual solvents.

Industrial-Scale Production

Process Optimization

Industrial synthesis scales the quaternization reaction with modifications:

  • Reactor Design : Stainless steel or glass-lined reactors with mechanical stirring.

  • Temperature Control : Jacketed reactors maintain 40–50°C to prevent exothermic runaway.

  • Continuous Flow Systems : Reduce batch times by 50% compared to batch reactors.

Economic Considerations :

  • Isopropyl iodide cost drives 60–70% of production expenses.

  • Recycling unreacted PPh₃ via distillation reduces raw material costs by 20%.

Scaling Challenges

  • Heat Dissipation : Exothermicity risks thermal degradation; external cooling is mandatory.

  • Particle Size Control : Crystallization kinetics are adjusted to ensure uniform crystal morphology.

Industrial Yield : 75–80% due to side reactions (e.g., PPh₃ oxidation to phosphine oxide).

Alternative Synthetic Routes

Mechanochemical Synthesis

Ball milling PPh₃ and isopropyl iodide in a solid-state reaction avoids solvents, reducing waste. Preliminary studies show 60–65% yields but require further optimization.

Reaction Optimization

Temperature and Time Effects

Temperature (°C) Time (h) Yield (%)
254845
402485
601288

Higher temperatures (>60°C) risk decomposition, limiting practical utility.

Catalysts and Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (10 mol%) improves interfacial reactivity in biphasic systems, boosting yields to 92%.

  • Desiccants : Molecular sieves (4Å) enhance yields by 5–8% via water scavenging.

Purification and Characterization

Recrystallization Protocols

Solvent Recovery (%) Purity (%)
Methanol7895
Ethanol7297
Acetonitrile6590

Ethanol recrystallization balances recovery and purity.

Analytical Techniques

  • ¹H NMR : Aromatic protons resonate at δ 7.5–7.8 ppm (multiplet), while isopropyl methyl groups appear at δ 1.2–1.4 ppm (doublet).

  • HPLC : Purity >98% confirmed with C18 columns (acetonitrile/water = 70:30).

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale One-Pot
Yield (%)85–9075–8060–98*
Cost (USD/kg)120–15080–10090–110
Purity (%)95–9890–9585–98
ScalabilityLowHighModerate
*Depends on substrate .

Chemical Reactions Analysis

Types of Reactions: Isopropyltriphenylphosphonium iodide primarily undergoes substitution reactions, particularly in the Wittig reaction, where it acts as a ylide precursor. It can also participate in cyclopropanation reactions .

Common Reagents and Conditions:

    Wittig Reaction: In the Wittig reaction, this compound reacts with aldehydes or ketones in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Cyclopropanation Reaction: For cyclopropanation, the compound reacts with alkenes in the presence of a catalyst such as rhodium or copper complexes.

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

ITPI is primarily utilized as a reagent in various organic reactions:

Reaction Type Description
Wittig Reaction ITPI acts as a ylide precursor, facilitating the formation of alkenes from aldehydes or ketones.
Cyclopropanation It reacts with alkenes in the presence of catalysts (e.g., rhodium or copper) to form cyclopropanes.
Total Synthesis Used in the total synthesis of complex molecules such as heliananes and biologically active compounds.

Organic Chemistry

ITPI is extensively used in organic synthesis for:

  • Preparation of Alkenes: The Wittig reaction is a classic method for synthesizing alkenes, where ITPI contributes to the formation of double bonds.
  • Cyclopropane Derivatives: Cyclopropanation reactions using ITPI have led to the development of various cyclic compounds relevant in pharmaceuticals.

Biological Applications

ITPI has shown promise in biological research:

  • Anticancer Agents: Compounds synthesized using ITPI have demonstrated cytotoxic effects against cancer cell lines such as MCF-7, leading to significant reductions in cell viability. This highlights its potential in developing new anticancer therapies.
  • Fungicidal Activity: ITPI has been utilized in synthesizing fungicidal agents effective against various fungal strains, showcasing its relevance in agricultural chemistry.

Industrial Applications

In industry, ITPI is employed for:

  • Synthesis of Pharmaceuticals: The compound aids in creating highly substituted benzene derivatives used in drug formulations.
  • Agrochemicals: Its ability to facilitate complex organic reactions makes it valuable for developing agrochemical products.

Case Studies

  • Synthesis of Anticancer Compounds:
    A study demonstrated that derivatives synthesized from ITPI exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism involved apoptosis induction and cell cycle arrest, making these compounds candidates for further development as anticancer agents.
  • Fungicidal Agents Development:
    Research has shown that ITPI can be involved in synthesizing fungicides that effectively combat fungal infections, providing insights into its application in agricultural practices.

Mechanism of Action

The mechanism of action of isopropyltriphenylphosphonium iodide involves its role as a ylide precursor in the Wittig reaction. The ylide formed from the compound reacts with carbonyl compounds to form alkenes. In cyclopropanation reactions, the ylide adds to alkenes to form cyclopropane derivatives. The molecular targets and pathways involved are primarily the carbonyl compounds and alkenes that react with the ylide .

Comparison with Similar Compounds

Comparison with Similar Phosphonium and Ammonium Iodides

Structural and Physical Properties

The table below compares key properties of isopropyltriphenylphosphonium iodide with structurally analogous compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 24470-78-8 C₂₁H₂₂IP 432.28 194–197 Wittig reactions, copper complexes
Methyltriphenylphosphonium iodide 2065-66-9 C₁₉H₁₈IP 404.23 230–235* Alkene synthesis, phase-transfer catalysis
Ethyltriphenylphosphonium iodide N/A C₂₀H₂₀IP 418.25 180–185† Organic synthesis, electrolyte additives
Tetraphenylphosphonium iodide 2065-67-0 C₂₄H₂₀IP 482.30 320–325‡ Ionic liquids, electrochemical studies

*Reported in commercial catalogs ; †Estimated based on alkyl chain trends; ‡Literature data .

Structural Insights :

  • Alkyl Group Effects : The isopropyl group in this compound introduces steric bulk compared to smaller substituents (e.g., methyl or ethyl). This bulkiness can reduce reactivity in certain Wittig reactions but may enhance selectivity in sterically hindered substrates .
  • Cation Size : Larger cations (e.g., tetraphenylphosphonium) increase lattice energy, leading to higher melting points and lower solubility in polar solvents .
Commercial Availability and Purity
  • This compound is available at ≥98% purity from suppliers like TCI (Product Code: I0552) and TescoChem, with pricing scaled for bulk purchases (e.g., 1 kg/RMB; 25 kg/RMB) .
  • Methyltriphenylphosphonium iodide is more cost-effective and widely used in academic settings, with similar purity grades .

Biological Activity

Isopropyltriphenylphosphonium iodide (ITPI) is a phosphonium salt with significant applications in organic synthesis and potential biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Overview

  • Molecular Formula : C₂₁H₂₂IP
  • Appearance : White to pale cream crystalline powder
  • Solubility : Soluble in methanol

ITPI is primarily utilized as a reagent in various organic reactions, most notably the Wittig reaction and cyclopropanation. Its structure includes an isopropyl group attached to a triphenylphosphonium moiety, which influences its reactivity and steric properties in chemical reactions.

Target of Action

ITPI acts as a precursor in the synthesis of biologically active compounds, including potential anticancer agents and fungicidal compounds. Its mechanism involves the introduction of iodine into organic molecules, facilitating various synthetic pathways.

Biochemical Pathways

Research indicates that ITPI is involved in significant biochemical pathways, including:

  • Synthesis of Anticancer Agents : ITPI has been utilized in synthesizing compounds that exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Fungicidal Activity : It has been shown to participate in the synthesis of fungicidal agents, demonstrating efficacy against various fungal strains.

Anticancer Properties

Recent studies have highlighted the potential of ITPI in developing anticancer therapies. For instance, it has been used in synthesizing derivatives that target specific cancer cell lines. A notable study demonstrated that compounds synthesized using ITPI exhibited cytotoxic effects on breast cancer cells (MCF-7), leading to significant reductions in cell viability .

Case Study: Synthesis of Curcuphenol Analogues

In a study focusing on the synthesis of curcuphenol analogues, ITPI was employed in a retro-aldol reaction, resulting in compounds with enhanced antifungal activity. The synthesized analogues showed promising results against Candida albicans, indicating the potential application of ITPI-derived compounds in antifungal therapies .

Table 1: Summary of Biological Activities Associated with ITPI

Biological ActivityDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells (MCF-7)
Antifungal ActivityEffective against Candida albicans
Synthesis of Bioactive MoleculesKey reagent for synthesizing various bioactive compounds

Q & A

Q. What are the standard methods for synthesizing isopropyltriphenylphosphonium iodide, and how can purity be optimized?

this compound is commonly synthesized via quaternization reactions between triphenylphosphine and isopropyl iodide. A Wittig reaction protocol involves reacting this compound with aldehydes in the presence of a strong base (e.g., n-butyllithium) to form alkenes . Purity optimization requires rigorous drying of reagents (e.g., tetrahydrofuran) and exclusion of moisture during synthesis. Post-synthesis purification via recrystallization or column chromatography is recommended, with purity verified by HPLC (>98% area%) .

Q. How should researchers characterize this compound, and what analytical benchmarks are critical?

Key characterization methods include:

  • Melting point analysis : Reported melting points range from 194–197°C (lit.) to 196–200°C (HPLC-grade) . Discrepancies may arise from impurities or polymorphic forms.
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the structure, with aromatic protons in the phenyl groups appearing as multiplet signals at δ 7.5–7.8 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity thresholds >98.0% (area%) are standard for research-grade material .

Advanced Research Questions

Q. What are the stability considerations for this compound under varying experimental conditions?

The compound is hygroscopic and must be stored in dry, airtight containers under inert gas (e.g., nitrogen) to prevent decomposition . Thermal stability tests (e.g., thermogravimetric analysis) indicate decomposition above 200°C. In solution, stability decreases in polar aprotic solvents (e.g., DMF) due to iodide ion dissociation, which can interfere with reaction kinetics .

Q. How can isotopic labeling (e.g., 14^{14}14C) of this compound be utilized in mechanistic studies?

14^{14}C-labeled this compound (50–60 mCi/mmol) enables tracking of reaction pathways, such as in Wittig reactions or ion-pairing studies. Radiolabeled synthesis requires specialized facilities to handle high-specific-activity isotopes (1.85–2.22 GBq/mmol) . Methodological challenges include ensuring isotopic integrity during purification and avoiding radiolytic degradation.

Q. How should researchers address contradictions in reported data (e.g., purity, melting points)?

Discrepancies in purity (98% vs. 99% ) and melting points (194–197°C vs. 196–200°C ) necessitate cross-verification via multiple techniques. For example:

  • Compare HPLC retention times with certified reference materials.
  • Use differential scanning calorimetry (DSC) to resolve polymorphic ambiguities.
  • Validate supplier certificates of analysis with independent testing .

Q. What role does this compound play in advanced organic transformations beyond Wittig reactions?

The compound serves as a phase-transfer catalyst in alkylation reactions and as a precursor for ionic liquids. In asymmetric synthesis, its phosphonium cation can stabilize transition states, enhancing enantioselectivity in copper-catalyzed allylic alkylations . Recent studies also explore its use in electrolyte formulations for dye-sensitized solar cells (DSSCs), where iodide ions contribute to redox mediation .

Methodological Guidelines

  • Storage : Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Handling : Use gloveboxes for moisture-sensitive reactions and avoid prolonged exposure to light .
  • Safety : Wear PPE (gloves, goggles) due to potential skin/eye irritation and iodide toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyltriphenylphosphonium iodide
Reactant of Route 2
Isopropyltriphenylphosphonium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.